Cas no 21906-35-4 (1-(3-Iodophenyl)propan-2-one)
1-(3-Iodophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Iodophenyl)propan-2-one
- SCHEMBL2648742
- 1-(3-Iodophenyl)-2-propanone
- DTXSID201309695
- 21906-35-4
-
- Inchi: 1S/C9H9IO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
- InChI Key: RNURWXQRUWSBRW-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)CC(C)=O
Computed Properties
- Exact Mass: 259.96981g/mol
- Monoisotopic Mass: 259.96981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
1-(3-Iodophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117535-1g |
1-(3-Iodophenyl)propan-2-one |
21906-35-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM122529-1g |
1-(3-iodophenyl)propan-2-one |
21906-35-4 | 95% | 1g |
$320 | 2023-01-09 | |
| Crysdot LLC | CD12095470-1g |
1-(3-Iodophenyl)propan-2-one |
21906-35-4 | 95+% | 1g |
$339 | 2024-07-24 |
1-(3-Iodophenyl)propan-2-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(3-Iodophenyl)propan-2-one
1-(3-Iodophenyl)Propan-2-one: A Comprehensive Overview
1-(3-Iodophenyl)Propan-2-one, also known by its CAS registry number CAS No. 21906-35-4, is an organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of ketones, is characterized by its unique structure featuring an iodine atom attached to a phenyl ring and a propanone moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The structural formula of 1-(3-Iodophenyl)Propan-2-one can be represented as follows: the central carbon atom of the propanone group is double-bonded to an oxygen atom and single-bonded to two methyl groups. One of the methyl groups is replaced by a phenyl ring substituted with an iodine atom at the meta position. This substitution pattern not only influences the physical properties of the compound but also plays a crucial role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 1-(3-Iodophenyl)Propan-2-one in various applications, particularly in drug discovery and development. The presence of an iodine atom in the aromatic ring introduces electronic effects that can modulate the compound's interactions with biological targets, such as enzymes and receptors. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are key players in inflammatory processes.
In addition to its pharmacological applications, 1-(3-Iodophenyl)Propan-2-one has also been explored for its role in synthetic chemistry. Its structure serves as a valuable building block for constructing more complex molecules with diverse functionalities. For example, scientists have utilized this compound as an intermediate in the synthesis of bioactive agents targeting neurodegenerative diseases. The ease with which it can be modified further enhances its utility in organic synthesis.
The synthesis of 1-(3-Iodophenyl)Propan-2-one typically involves multi-step reactions, often starting from simple precursors like acetone and aryl iodides. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These developments underscore the importance of sustainable practices in modern chemical manufacturing.
Beyond its chemical significance, 1-(3-Iodophenyl)Propan-2-one has also been studied for its environmental impact. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when properly managed. However, further studies are required to fully understand its long-term effects on various environmental compartments.
In conclusion, 1-(3-Iodophenyl)Propan-2-one, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Its potential as a drug candidate, combined with its utility in synthetic chemistry, positions it as a valuable compound for future innovations. As research progresses, it is anticipated that new insights into its mechanisms of action and applications will emerge, further solidifying its role in the scientific community.
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